N-({5-[(Z)-(2-{[(4-bromophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N'-(3,4-dimethylphenyl)ethanediamide
Description
N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a dimethylphenyl group
Properties
IUPAC Name |
N-[[5-[(Z)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN5O5/c1-14-3-6-18(11-15(14)2)29-22(32)21(31)26-12-19-9-10-20(35-19)13-27-30-24(34)23(33)28-17-7-4-16(25)5-8-17/h3-11,13H,12H2,1-2H3,(H,26,31)(H,28,33)(H,29,32)(H,30,34)/b27-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJPTGZRRIKSBY-WKIKZPBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the furan ring and the bromophenyl group. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the furan ring.
Formation of the hydrazinylidene group: This involves the reaction of hydrazine with an appropriate carbonyl compound.
Coupling of the dimethylphenyl group: This step involves the reaction of the dimethylphenyl group with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific pathways or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a furan ring.
N-(4-bromophenyl)-N’-(3,4-dimethylphenyl)urea: Similar structure but with a urea linkage instead of an ethanediamide linkage.
Uniqueness
N-({5-(Z)-(2-{[(4-bromophenyl)aminoacetyl}hydrazinylidene)methyl]furan-2-yl}methyl)-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its combination of a furan ring, a bromophenyl group, and a dimethylphenyl group, which may confer specific chemical and biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
